molecular formula C18H12N4O3S2 B11136812 N-{2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

N-{2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B11136812
M. Wt: 396.4 g/mol
InChI Key: IHVWUVWETWIITP-UKTHLTGXSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(2-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including cyano, nitro, thiophene, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(2-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(2-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-(2-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano and nitro groups can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{2-[(1E)-1-CYANO-2-(2-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}ACETAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

Molecular Formula

C18H12N4O3S2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C18H12N4O3S2/c1-11(23)20-18-16(15-7-4-8-26-15)21-17(27-18)13(10-19)9-12-5-2-3-6-14(12)22(24)25/h2-9H,1H3,(H,20,23)/b13-9+

InChI Key

IHVWUVWETWIITP-UKTHLTGXSA-N

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C#N)C3=CC=CS3

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CS3

Origin of Product

United States

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